molecular formula C18H23NO2 B3017395 6,7-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one CAS No. 785711-48-0

6,7-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one

Cat. No. B3017395
CAS RN: 785711-48-0
M. Wt: 285.387
InChI Key: RYRCCGJUKBRKPO-UHFFFAOYSA-N
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Description

The compound 6,7-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one is a derivative of the chromene family, which is characterized by a 2H-chromene structure where additional functional groups are attached to the chromene nucleus. Chromene derivatives are known for their diverse biological activities and their potential use in medicinal chemistry. Although the provided papers do not directly discuss the compound , they do provide insights into similar chromene derivatives, which can be used to infer some aspects of the compound's characteristics.

Synthesis Analysis

The synthesis of chromene derivatives can be complex, involving multiple steps and requiring specific conditions for successful reactions. Paper describes an efficient method for synthesizing a related chromene derivative through a domino sequence of Michael addition, cyclization, and aerial oxidation. This process is catalyzed by amberlyst-15 and conducted in refluxing toluene. While the exact synthesis of 6,7-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one is not detailed, similar synthetic strategies involving catalysis and domino reactions may be applicable.

Molecular Structure Analysis

The molecular structure of chromene derivatives is crucial for their chemical behavior and interaction with biological targets. Paper presents a comprehensive analysis of a chromene derivative's structure using FT-IR, 1HNMR, 13CNMR, and single crystal X-ray structure analysis. Density Functional Theory (DFT) calculations are also employed to predict the molecular structure and electronic properties. For 6,7-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one, similar analytical and computational techniques would likely be used to determine its molecular structure and to understand its electronic configuration.

Chemical Reactions Analysis

Chromene derivatives can participate in various chemical reactions, which are influenced by their molecular structure. The interaction of these compounds with proteins, as mentioned in paper , suggests that they can form complexes with biological molecules, which may be mediated by free rotation around certain bonds. This property could be relevant for 6,7-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one when considering its reactivity and potential as a bioactive molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure and substituents. Theoretical calculations, as described in paper , including Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis, provide insights into the electronic properties and reactivity of these compounds. For 6,7-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one, similar properties would need to be analyzed to fully understand its behavior in chemical and biological systems.

Scientific Research Applications

Synthesis Methodologies

  • Synthesis of Methyl Substituted Chromanol: Exploring methylation techniques for creating analogues of Vitamin K, showcasing the use of Mannich reaction and hydrogenative cleavage for compound preparation (Maruyama, Tobimatsu, & Naruta, 1979).
  • Preparation of Chromen Derivatives: Investigating the synthesis of 7-Hydroxy-4-Methyl-2H-Chromen-2-One and derivatives for biological screenings, demonstrating methods for generating compounds with significant cytotoxic and bactericidal activity (Khan et al., 2003).

Biological Screening

  • Antimicrobial and Alkylating Properties: Synthesizing 3-phosphonic derivatives of chromone to evaluate their antibacterial effectiveness against various bacterial strains, offering insights into antimicrobial compound development (Budzisz, Nawrot, & Małecka, 2001).
  • Apoptosis Induction: Discovery of 4-aryl-4H-chromenes as potent apoptosis inducers, highlighting structure-activity relationships for the development of anticancer agents (Kemnitzer et al., 2004).

Structural and Spectroscopy Analysis

  • Chalcogen Substitution Effects: Analyzing the impact of sulfur substitution on chromen analogues, focusing on crystal structure, vibrational properties, and electronic transitions for material science applications (Delgado Espinosa et al., 2017).
  • Crystal Structure Elucidation: Determining the crystal structure of 4-Hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one to understand molecular interactions and packing in crystalline materials (Manolov, Ströbele, & Meyer, 2008).

properties

IUPAC Name

6,7-dimethyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-12-8-16-15(11-19-7-5-4-6-14(19)3)10-18(20)21-17(16)9-13(12)2/h8-10,14H,4-7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRCCGJUKBRKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=CC(=O)OC3=C2C=C(C(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401322778
Record name 6,7-dimethyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401322778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646807
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6,7-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one

CAS RN

785711-48-0
Record name 6,7-dimethyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401322778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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